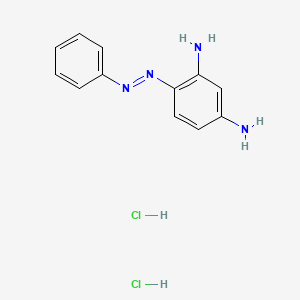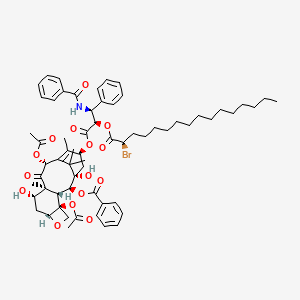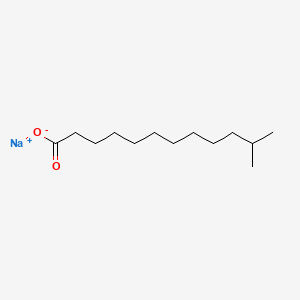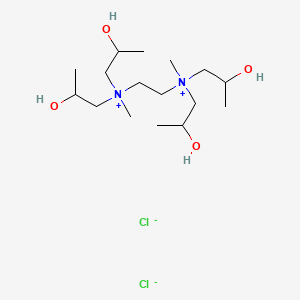
2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone is a complex organic compound that belongs to the benzothiazolone family This compound is characterized by its unique structure, which includes a benzothiazolone core with an ethyl group and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone typically involves the reaction of 3-ethyl-2(3H)-benzothiazolone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone include other benzothiazolone derivatives with different substituents and hydrazone linkages. Examples include:
- 2(3H)-Benzothiazolone, 3-methyl-, (3-methyl-2(3H)-benzothiazolylidene)hydrazone
- 2(3H)-Benzothiazolone, 3-phenyl-, (3-phenyl-2(3H)-benzothiazolylidene)hydrazone
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2814-60-0 |
|---|---|
Molekularformel |
C18H18N4S2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(E)-3-ethyl-N-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C18H18N4S2/c1-3-21-13-9-5-7-11-15(13)23-17(21)19-20-18-22(4-2)14-10-6-8-12-16(14)24-18/h5-12H,3-4H2,1-2H3/b19-17-,20-18+ |
InChI-Schlüssel |
CPOBTYJRKAJERX-YAFCTCPESA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=N/N=C\3/N(C4=CC=CC=C4S3)CC |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)



![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)


